[[(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazolin-6-yl)sulfonyl](methyl)amino]acetic acid
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Overview
Description
[1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazolin-6-yl)sulfonylamino]acetic acid is a complex organic compound with a unique structure that combines a quinazolinone core with a sulfonyl group and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazolin-6-yl)sulfonylamino]acetic acid typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the sulfonyl group is usually accomplished via sulfonylation reactions using sulfonyl chlorides in the presence of a base. The final step involves the coupling of the sulfonylated quinazolinone with an amino acid derivative under mild conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts to facilitate the various steps in the synthesis.
Chemical Reactions Analysis
Types of Reactions
[1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazolin-6-yl)sulfonylamino]acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazolin-6-yl)sulfonylamino]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, [1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazolin-6-yl)sulfonylamino]acetic acid is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, and its derivatives could be developed into pharmaceuticals.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it useful in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazolin-6-yl)sulfonylamino]acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The quinazolinone core may also interact with nucleic acids, affecting gene expression and cellular processes. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core but different substituents.
Sulfonyl Amino Acids: Compounds with a sulfonyl group attached to an amino acid derivative.
Uniqueness
[1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazolin-6-yl)sulfonylamino]acetic acid is unique due to its combination of a quinazolinone core with a sulfonyl group and an amino acid derivative. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(1,3-dimethyl-2,4-dioxoquinazolin-6-yl)sulfonyl-methylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6S/c1-14(7-11(17)18)23(21,22)8-4-5-10-9(6-8)12(19)16(3)13(20)15(10)2/h4-6H,7H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUVYRXYVAFPPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N(C)CC(=O)O)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501126606 |
Source
|
Record name | N-Methyl-N-[(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-6-quinazolinyl)sulfonyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501126606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773877-46-6 |
Source
|
Record name | N-Methyl-N-[(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-6-quinazolinyl)sulfonyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773877-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-[(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-6-quinazolinyl)sulfonyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501126606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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